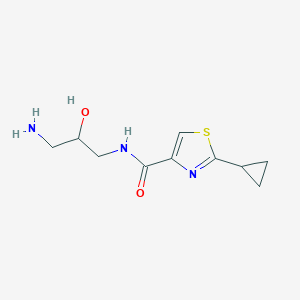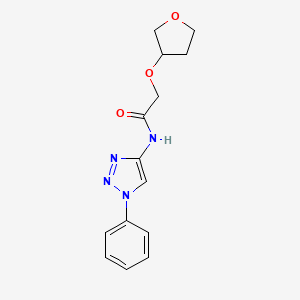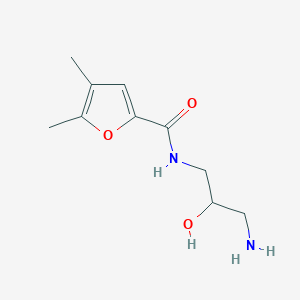
N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide, also known as AHTC, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. AHTC is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has also been shown to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide may prevent the growth and proliferation of cancer cells. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has also been found to inhibit the activity of the protein nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses. By inhibiting NF-κB activity, N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide may reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer properties. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has also been found to reduce the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory properties. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain studies.
未来方向
There are several future directions for research on N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide. One area of interest is the development of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide for cancer treatment. Another area of interest is the investigation of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide's anti-inflammatory properties in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the potential use of N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide as an antibiotic against various strains of bacteria.
合成方法
N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide can be synthesized using various methods, including the reaction of 2-cyclopropyl-1,3-thiazole-4-carboxylic acid with 3-amino-1,2-propanediol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide.
属性
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-2-cyclopropyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-3-7(14)4-12-9(15)8-5-16-10(13-8)6-1-2-6/h5-7,14H,1-4,11H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIWGBKSFLBGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)C(=O)NCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B7359795.png)
![Methyl 2-[(3-aminocyclobutanecarbonyl)amino]-2-methylpropanoate;hydrochloride](/img/structure/B7359799.png)
![N-(1-azabicyclo[3.2.1]octan-5-yl)-4-hydroxy-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7359821.png)
![N-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7359825.png)
![3-Chloro-5-[[[5-(difluoromethyl)-1,2-oxazol-3-yl]methylamino]methyl]phenol](/img/structure/B7359829.png)
![4-(furan-2-carbonyl)-N'-(2-methoxyethyl)-N-[N'-(2-methoxyethyl)carbamimidoyl]piperazine-1-carboximidamide;hydrobromide](/img/structure/B7359834.png)


![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-3-(1,3-thiazol-4-ylmethoxy)benzamide](/img/structure/B7359867.png)
![4-bromo-2-methyl-5-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylamino]pyridazin-3-one](/img/structure/B7359893.png)
![4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
![[4-(methylamino)piperidin-1-yl]-(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B7359899.png)